2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile
Description
Properties
IUPAC Name |
2-pyrrolidin-1-yl-5-(1,2,4-triazol-4-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c14-8-11-7-12(18-9-15-16-10-18)3-4-13(11)17-5-1-2-6-17/h3-4,7,9-10H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABKRYQGMOXGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N3C=NN=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Attachment of the Benzonitrile Moiety: This step usually involves a nucleophilic substitution reaction where the pyrrolidine-triazole intermediate reacts with a benzonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine or triazole rings.
Reduction: Reduced forms of the benzonitrile moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining a pyrrolidine ring (a five-membered saturated amine) with a planar 1,2,4-triazole heterocycle. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Key Research Findings
Physicochemical Properties
- Lipophilicity : The pyrrolidine ring in the target compound reduces logP compared to chlorine-substituted analogs (e.g., 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, logP ~3.2), balancing membrane permeability and solubility .
- Hydrogen-Bonding Capacity : The triazole and nitrile groups provide hydrogen-bond acceptors, improving target engagement.
Biological Activity
2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile (CAS No. 1269354-97-3) is a compound of significant interest in medicinal chemistry due to its unique structural properties, which include a pyrrolidine ring, a triazole ring, and a benzonitrile moiety. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 239.28 g/mol. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways, making it a candidate for therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro assays indicate that it may induce apoptosis in various cancer cell lines. For example, research has demonstrated that triazole derivatives can inhibit cell proliferation and induce programmed cell death in human glioblastoma and melanoma cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 22h | Drug-resistant S. aureus | <10 | PPase inhibition |
| Compound 20 | A549 (lung cancer) | 15.64 | Apoptosis induction |
| Compound 13 | HCT116 (colon cancer) | <30 | Cytotoxic activity |
Study on Antimicrobial Activity
A study conducted on similar triazole compounds highlighted their potential as effective antimicrobial agents. The results showed that these compounds could inhibit the growth of Mycobacterium tuberculosis at low concentrations .
Study on Anticancer Activity
Another research focused on the anticancer effects of triazole derivatives demonstrated that certain modifications to the triazole ring significantly enhanced their cytotoxicity against cancer cell lines. The study concluded that the presence of specific substituents could improve the interaction with cancer-related targets .
Q & A
Basic: What are the recommended synthetic strategies and characterization methods for 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile?
Answer:
The synthesis typically involves coupling pyrrolidine and triazole moieties to a benzonitrile core. A common approach is Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by nucleophilic substitution for pyrrolidine attachment. Characterization requires 1H/13C NMR to confirm substituent positions and purity, mass spectrometry (MS) for molecular weight verification, and HPLC to assess purity (>95%). For structural confirmation, single-crystal X-ray diffraction (SCXRD) is ideal, using programs like SHELXL for refinement .
Basic: What biological targets or enzymatic activities are associated with this compound?
Answer:
The compound’s triazole and pyrrolidine groups suggest potential as a xanthine oxidase (XO) inhibitor , similar to derivatives reported by Zhang et al. (IC50 values: 6.7–8.1 µM) . It may also target steroid sulfatases (STS) or aromatase enzymes due to structural similarities with letrozole-derived sulfamates, which inhibit estrogen biosynthesis . Initial screening should include in vitro enzyme assays (e.g., XO inhibition via UV spectrophotometry at 295 nm) and cytotoxicity profiling against cancer cell lines (e.g., HCT116) .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Answer:
Challenges include crystal twinning , disorder in flexible pyrrolidine rings , and weak diffraction due to low crystal quality. Solutions:
- Use high-resolution synchrotron radiation to improve data quality.
- Apply SHELXT for structure solution and SHELXL for refinement, leveraging restraints for disordered regions .
- Validate hydrogen bonding networks (e.g., N–H···N interactions) using ORTEP-3 for graphical representation .
Example: A related triazole derivative (orthorhombic Pca21) required anisotropic displacement parameter refinement for the triazole ring .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
Key SAR insights:
- Triazole substitution : Replacing 1,2,4-triazole with 1,2,3-triazole reduces steric hindrance, enhancing enzyme binding .
- Pyrrolidine modifications : Introducing methyl or hydroxy groups improves solubility without compromising XO inhibition .
- Benzonitrile position : Meta-substitution (as in this compound) shows better activity than para-substitution in xanthine oxidase assays .
Methodology: Synthesize analogs via combinatorial chemistry, followed by in vitro IC50 determination and molecular docking (e.g., AutoDock Vina) to validate binding modes .
Advanced: How should researchers address contradictions in reported bioactivity data for similar compounds?
Answer:
Contradictions (e.g., varying IC50 values across studies) may arise from:
- Assay conditions : Differences in pH, substrate concentration, or temperature. Standardize protocols using guidelines from Journal of Enzyme Inhibition and Medicinal Chemistry .
- Compound purity : Verify via HPLC and elemental analysis.
- Enzyme sources : Recombinant vs. tissue-extracted enzymes may exhibit varying sensitivity.
Resolution: Perform meta-analyses of published data and validate findings using orthogonal assays (e.g., isothermal titration calorimetry) .
Advanced: What considerations apply to designing multi-target inhibitors using this scaffold?
Answer:
The compound’s dual heterocyclic moieties make it suitable for multi-target drug design . Strategies:
- Pharmacophore hybridization : Integrate fragments targeting xanthine oxidase and steroid sulfatase (e.g., sulfamate groups for STS inhibition) .
- Selectivity profiling : Use kinase panels or proteome-wide activity-based protein profiling (ABPP) to identify off-target effects.
- Computational modeling : Apply machine learning (e.g., DeepChem) to predict polypharmacology and toxicity .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
- Storage : Keep in airtight containers at –20°C, away from moisture.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Refer to SDS guidelines for CAS 86999-29-3 analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
